Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, also known as EAIB, is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H10N2O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate consists of an isoxazole ring attached to a benzene ring, with an ethyl ester and an amino group attached to the benzene ring .Physical And Chemical Properties Analysis
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate has a predicted boiling point of 385.7±22.0 °C and a predicted pKa of 1.54±0.10 . Its density is 1.319 .Scientific Research Applications
Synthesis of New Compounds
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is used in the synthesis of new piperidine substituted benzothiazole derivatives. These compounds have shown promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Transformations and Optical Properties
- The compound undergoes various chemical transformations leading to the production of diverse derivatives with potential biological activities. The optical properties of these compounds are explored using photoluminescence spectra (Abignente et al., 1983).
Photoisomerization Studies
- Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate derivatives undergo photoisomerization, a process of structural change under light exposure. This phenomenon is studied for understanding the compound's behavior under different conditions (Pazdera et al., 1997).
Corrosion Inhibition in Industrial Processes
- Certain derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, are effective as corrosion inhibitors for mild steel, useful in industrial pickling processes. These derivatives show high efficiency and form protective adsorbed films on metal surfaces (Dohare et al., 2017).
Neuroprotective Properties
- ITH4012, a derivative of Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has shown neuroprotective properties and potential as a calcium promotor, beneficial for reducing cell death induced by various compounds (Orozco et al., 2004).
Polymorphic and Solvate Structures Study
- Research on polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, a related compound, enhances the understanding of their stability and behavior in different solutions (Salorinne et al., 2014).
properties
IUPAC Name |
ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHOWURTXVLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723363 | |
Record name | Ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate | |
CAS RN |
932702-23-3 | |
Record name | Ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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